molecular formula C11H14O3 B023829 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol CAS No. 104857-48-9

2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol

Cat. No. B023829
CAS RN: 104857-48-9
M. Wt: 194.23 g/mol
InChI Key: XGTFFRCLROZLAD-UHFFFAOYSA-N
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Description

“2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol” is a compound useful in organic synthesis . It is also known as “4-(2-Oxiranylmethoxy)benzeneethanol” with the CAS number 104857-48-9 .


Synthesis Analysis

The synthesis of “this compound” involves the use of 4-Hydroxyphenyl and Epichlorohydrin . This efficient pathway is reproducible and can be performed on a large scale in the laboratory .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14O3 . The structure of this compound includes an epoxy monomer, C24H22O5, with a dihedral angle in the biphenyl residue indicating a nearly coplanar conformation .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the formation of epoxide rings. Each of the epoxide rings is disordered and was resolved over two alternative positions with site-occupancy ratios .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.22700, a density of 1.184g/cm3, and a boiling point of 338.569ºC at 760 mmHg . The flash point is 158.561ºC .

Scientific Research Applications

  • It is used for preparing mixtures of isomers of 1,2,4-butanetriol and 1,3-dioxan-4-ylmethanol (G. Raskil’dina, Y. Borisova, & S. S. Zlotskii, 2018).

  • The compound facilitates selective oxidation of alcohols to ketones in high yield (92-99%) under mild conditions and within short reaction times (2-20 minutes) (R. Curci, M. Fiorentino, C. Fusco, & R. Mello, 1991).

  • It serves as a model for a potential intermediate in the pyrolysis of lignocellulosics, contributing to the cleavage of the α-aryl ether substructure (K. Kuroda, 1995).

  • The compound is studied for the redox behavior of biologically important aniline derivatives (Hanif Subhan et al., 2015).

  • It's used in producing 2-aceyloxy-1-phenylthio derivatives in high yield using 18-crown-6-metal complexes and tetrabutylammonium salt (T. Iizawa, Akira Goto, & T. Nishikubo, 1989).

  • Its application extends to synthesizing 1,2,4 triazole derivatives and screening for their biological activity (F. Havaldar & Abhay R. Patil, 2008).

  • It is utilized in the synthesis of natural phyllodulcin (A. Ramacciotti, A. Fiaschi, & E. Napolitano, 1996).

  • The compound is a precursor for NLO active polyurethanes in electro-optical active polyurethanes (Edgars Jecs et al., 2009).

  • 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol is used in the clean and green production of 2-phenyl ethanol (2-PEA) for use in perfumes, deodorants, soaps, and detergents (G. Yadav & Yuvraj S. Lawate, 2011).

  • It is involved in one-pot synthesis methods for α-hydroxy acids and their derivatives (C. Florac, P. Grel, M. Baudy-Floc’h, & A. Robert, 1992).

  • The compound has been used as a bioactive compound in antimicrobial agents for the plastic industry (A. Zaiton et al., 2018).

properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTFFRCLROZLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439572
Record name 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104857-48-9
Record name 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30.0 g p-hydroxyphenethyl alcohol, 60 g of anhydrous potassium carbonate and 50.28 g of epichlorohydrin were refluxed in 250 mL of acetonitrile for 5 hrs. After cooling, filtering and removing acetonitrile at reduced pressure, 300 mL of toluene were added and the toluene removed under reduced pressure. The residual oil solidifies on standing and is used directly in the next step. Yield=43.2 g, c. 100% yield. This solid after recrystallization in water has a melting point of 56°-58.5° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50.28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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